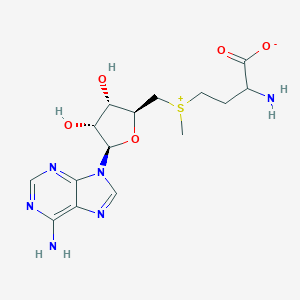

S-アデノシル-DL-メチオニン

概要

説明

S-アデノシル-L-メチオニンは、神経伝達物質、核酸、タンパク質、リン脂質などの合成を含む様々な生化学プロセスにおいて、メチル基供与体として重要な役割を果たしています . S-アデノシル-L-メチオニンは、トランスメチル化、トランススルファレーション、アミノプロピル化経路に関与しており、細胞の成長、修復、機能に不可欠です .

製法

合成経路と反応条件

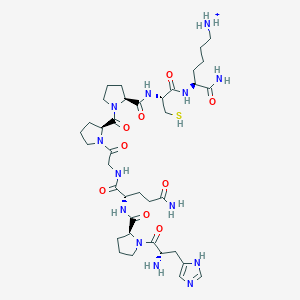

S-アデノシル-L-メチオニンは、メチオニンアデノシルトランスフェラーゼ酵素の存在下、L-メチオニンとアデノシン三リン酸 (ATP) を反応させることによって合成できます . 反応条件は、通常、pH約7.5で、37°Cの水性緩衝液で行われます。反応は次のように進行します。

L-メチオニン+ATP→S-アデノシル-L-メチオニン+リン酸+二リン酸

工業的製造方法

S-アデノシル-L-メチオニンの工業的製造には、多くの場合、微生物発酵プロセスが使用されます。 メチオニンアデノシルトランスフェラーゼを過剰発現するように遺伝子操作された特定の細菌または酵母株は、メチオニンとATPからS-アデノシル-L-メチオニンを生成する反応を触媒します . 発酵ブロスはその後、ろ過、クロマトグラフィー、結晶化などの精製プロセスを経て、高純度のS-アデノシル-L-メチオニンを得ます。

科学的研究の応用

S-アデノシル-L-メチオニンは、次のような広範な科学研究の応用があります。

作用機序

S-アデノシル-L-メチオニンは、主にトランスメチル化反応におけるメチル基供与体としての役割を通じて、その効果を発揮します。 S-アデノシル-L-メチオニンは、DNA、RNA、タンパク質、脂質など、様々な基質にメチル基を供与し、遺伝子発現、タンパク質機能、膜流動性に影響を与えます . S-アデノシル-L-メチオニンは、細胞の成長と分化に不可欠なポリアミンの合成にも関与しています . さらに、S-アデノシル-L-メチオニンはトランススルファレーション経路にも役割を果たし、細胞を酸化ストレスから保護する強力な抗酸化物質であるグルタチオンの産生につながります .

類似の化合物との比較

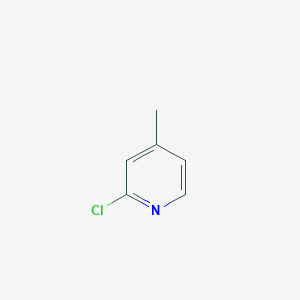

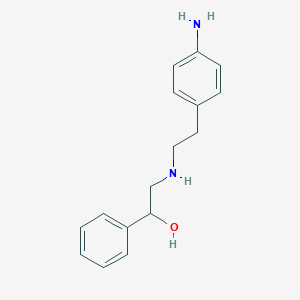

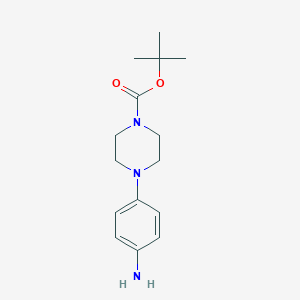

S-アデノシル-L-メチオニンは、トランスメチル化、トランススルファレーション、アミノプロピル化など、複数の生化学経路に関与する能力において独特です . 類似の化合物には以下が含まれます。

メチオニン: S-アデノシル-L-メチオニンの前駆体となる必須アミノ酸です.

S-アデノシルホモシステイン: S-アデノシル-L-メチオニン代謝の生成物であり、さらにホモシステインに変換できます.

S-アデノシル-L-メチオニンは、メチル基を供与し、複数の代謝経路に関与する能力により、細胞代謝における汎用性があり不可欠な化合物です .

生化学分析

Biochemical Properties

S-Adenosyl-DL-methionine plays a significant role in biochemical reactions as a primary methyl donor. It participates in the methylation of nucleic acids, proteins, lipids, and secondary metabolites. The compound interacts with several enzymes, including methyltransferases, which transfer the methyl group from S-Adenosyl-DL-methionine to various substrates. This interaction is crucial for the regulation of gene expression, protein function, and cellular metabolism. Additionally, S-Adenosyl-DL-methionine is involved in the synthesis of polyamines through aminopropylation and in the transsulfuration pathway, where it contributes to the synthesis of cysteine and glutathione .

Cellular Effects

S-Adenosyl-DL-methionine influences various cellular processes, including gene expression, cell signaling pathways, and cellular metabolism. It is known to affect the methylation status of DNA, histones, and other proteins, thereby regulating gene expression and chromatin structure. The compound also plays a role in redox balancing and the synthesis of polyamines, which are essential for cell growth and differentiation. In addition, S-Adenosyl-DL-methionine has been shown to alleviate oxidative stress-induced senescence in adipose-derived stem cells by modulating the expression of key regulatory proteins .

Molecular Mechanism

At the molecular level, S-Adenosyl-DL-methionine exerts its effects through various mechanisms. It acts as a methyl donor in transmethylation reactions, where the methyl group is transferred to acceptor molecules such as DNA, RNA, proteins, and lipids. This process is catalyzed by methyltransferases, which facilitate the nucleophilic substitution at the sulfonium methyl carbon of S-Adenosyl-DL-methionine. The compound also participates in the synthesis of polyamines through aminopropylation and in the transsulfuration pathway, where it is converted to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Adenosyl-DL-methionine can vary over time. The compound is known to be relatively unstable and can degrade under certain conditions. Studies have shown that the stability of S-Adenosyl-DL-methionine can be improved by using specific salt forms, such as the phytate salt, which protects it from degradation. Long-term studies have indicated that S-Adenosyl-DL-methionine can have sustained effects on cellular function, including the modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of S-Adenosyl-DL-methionine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as improving mood and alleviating symptoms of depression. High doses of S-Adenosyl-DL-methionine can lead to adverse effects, including mania and gastrointestinal discomfort. The therapeutic dosage range for S-Adenosyl-DL-methionine is typically between 800 to 1600 milligrams per day .

Metabolic Pathways

S-Adenosyl-DL-methionine is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation. In the transmethylation pathway, it serves as a methyl donor for the methylation of DNA, RNA, proteins, and lipids. In the transsulfuration pathway, S-Adenosyl-DL-methionine is converted to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine and then converted to cysteine. The compound also participates in the synthesis of polyamines through aminopropylation .

Transport and Distribution

S-Adenosyl-DL-methionine is transported and distributed within cells and tissues through various mechanisms. It is known to be absorbed across the intestinal mucosa, although its systemic bioavailability is relatively low. The compound is transported across cell membranes through specific transporters and is distributed to various cellular compartments, including the cytosol and mitochondria. The bioavailability and cellular transport properties of S-Adenosyl-DL-methionine are critical for its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of S-Adenosyl-DL-methionine is primarily in the cytosol, where it participates in various biochemical reactions. The compound is also found in other cellular compartments, including the nucleus and mitochondria, where it plays a role in the methylation of nucleic acids and proteins. The localization of S-Adenosyl-DL-methionine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Ademetionine can be synthesized through the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme methionine adenosyltransferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. The reaction proceeds as follows:

L-methionine+ATP→S-adenosyl-L-methionine+phosphate+diphosphate

Industrial Production Methods

Industrial production of ademetionine often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, which catalyzes the formation of ademetionine from methionine and ATP . The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity ademetionine.

化学反応の分析

反応の種類

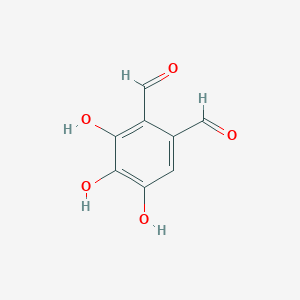

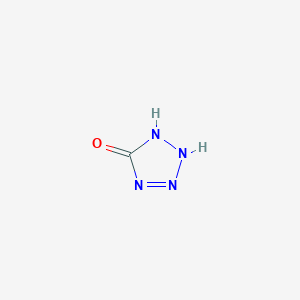

S-アデノシル-L-メチオニンは、次のようないくつかの種類の化学反応を起こします。

トランスメチル化: S-アデノシル-L-メチオニンは、核酸、タンパク質、脂質など様々な基質にメチル基を供与します.

トランススルファレーション: S-アデノシル-L-メチオニンはS-アデノシルホモシステインに変換され、その後ホモシステインに分解されます。

アミノプロピル化: S-アデノシル-L-メチオニンは、細胞の成長と分化に重要なスペルミジンやスペルミンなどのポリアミン合成に関与しています.

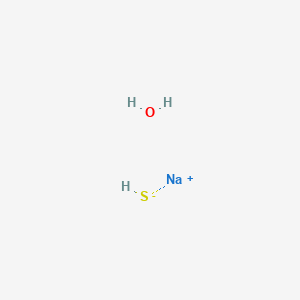

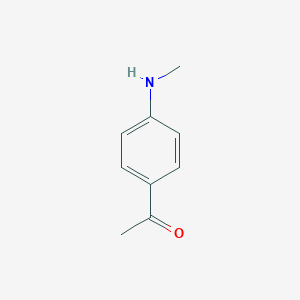

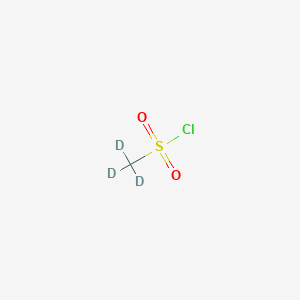

一般的な試薬と条件

これらの反応で使用される一般的な試薬と条件には以下が含まれます。

主要な生成物

これらの反応から生成される主要な生成物には以下が含まれます。

S-アデノシルホモシステイン: トランスメチル化反応中に生成されます.

ホモシステイン: S-アデノシルホモシステインの加水分解によって生成されます.

ポリアミン: スペルミジンやスペルミンなど、アミノプロピル化中に生成されます.

類似化合物との比較

Ademetionine is unique in its ability to participate in multiple biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . Similar compounds include:

Methionine: An essential amino acid that serves as a precursor for ademetionine.

S-adenosylhomocysteine: A product of ademetionine metabolism that can be further converted to homocysteine.

Homocysteine: An intermediate in the transsulfuration pathway that can be converted to cysteine and other sulfur-containing compounds.

Ademetionine’s ability to donate methyl groups and participate in multiple metabolic pathways makes it a versatile and essential compound in cellular metabolism .

特性

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032019 | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29908-03-0, 78548-84-2, 91279-78-6 | |

| Record name | S-Adenosyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ademetionine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEMETIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

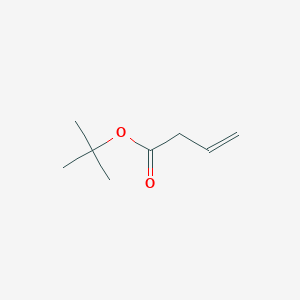

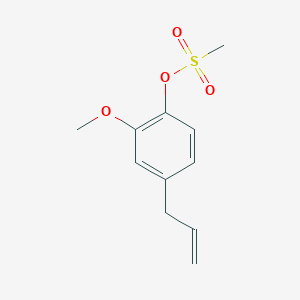

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-adenosylmethionine interact with 1-aminocyclopropane-1-carboxylate synthase, and what are the stereochemical implications of this interaction?

A1: The research paper by [] investigates the stereochemical course of the reaction catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme. This enzyme utilizes S-adenosylmethionine as a substrate to produce 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)

![N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide](/img/structure/B103990.png)